molecular formula C12H16BF2NO4S B1458613 (4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704067-52-6

(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1458613
M. Wt: 319.14 g/mol
InChI Key: XPOZIABCFCNJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H16BF2NO4S . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .


Molecular Structure Analysis

The molecular structure of “(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” consists of 12 carbon atoms, 16 hydrogen atoms, 1 boron atom, 2 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Boronic acids, such as “(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid”, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid” include its molecular weight, which is 319.14 g/mol.

Scientific Research Applications

Drug Design and Delivery

  • Methods and Procedures : The compound’s stability in water is a critical factor, as it is marginally stable. Its hydrolysis kinetics are influenced by the substituents on the aromatic ring and the pH level, which accelerates the reaction at physiological pH .
  • Results and Outcomes : The study found that the rate of hydrolysis is significantly affected by the pH, with a considerable increase at physiological pH, which must be considered in pharmacological applications .

Organic Synthesis

  • Methods and Procedures : Protodeboronation of alkyl boronic esters using a radical approach has been reported, which is a less developed method compared to functionalizing deboronation .
  • Results and Outcomes : The catalytic protodeboronation allows for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis .

Suzuki-Miyaura Coupling

  • Results and Outcomes : Experimental data demonstrated that boronic acids are more reactive than other species in the initial stages of the Suzuki-Miyaura coupling reaction .

Catalysis in Organic Reactions

  • Results and Outcomes : The use of this boronic acid in catalysis has shown to improve the yield and selectivity of the reactions .

Development of Therapeutic Agents

  • Results and Outcomes : The compound has been found to have potential in creating inhibitors for certain enzymes, which could lead to new treatments for diseases .

Safety And Hazards

Boron-containing compounds, including boronic acids, were once thought to be toxic, mainly because of their use in ant poisoning. Nowadays, this belief has been demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4,5-difluoro-2-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO4S/c1-8-2-4-16(5-3-8)21(19,20)12-7-11(15)10(14)6-9(12)13(17)18/h6-8,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZIABCFCNJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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